molecular formula C14H19N3O2 B4951810 6-amino-5-cyano-4-cyclohexyl-2-methyl-4H-pyran-3-carboxamide

6-amino-5-cyano-4-cyclohexyl-2-methyl-4H-pyran-3-carboxamide

Cat. No.: B4951810
M. Wt: 261.32 g/mol
InChI Key: HKILWYPIWXPKNE-UHFFFAOYSA-N
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Description

6-amino-5-cyano-4-cyclohexyl-2-methyl-4H-pyran-3-carboxamide is a heterocyclic compound that features a pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-cyano-4-cyclohexyl-2-methyl-4H-pyran-3-carboxamide typically involves multicomponent reactions. One common method includes the condensation of aldehydes, malononitrile, and ethyl acetoacetate in the presence of a catalyst such as thiourea dioxide in an aqueous medium . This reaction proceeds under mild conditions and yields the desired pyran derivative.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-cyano-4-cyclohexyl-2-methyl-4H-pyran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or amino groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyran derivatives. These products can have varied applications depending on their functional groups and properties.

Mechanism of Action

The mechanism of action of 6-amino-5-cyano-4-cyclohexyl-2-methyl-4H-pyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-5-cyano-4-cyclohexyl-2-methyl-4H-pyran-3-carboxamide is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

6-amino-5-cyano-4-cyclohexyl-2-methyl-4H-pyran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-8-11(13(16)18)12(9-5-3-2-4-6-9)10(7-15)14(17)19-8/h9,12H,2-6,17H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKILWYPIWXPKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2CCCCC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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